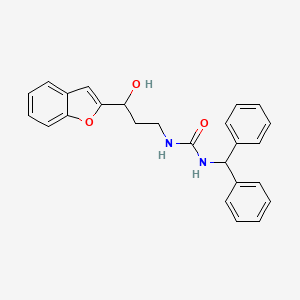

1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea, also known as BFPFU, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of urea derivatives and has been found to possess various biological activities.

Aplicaciones Científicas De Investigación

Oxidative Esterification

A study by Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of urea derivatives as solid oxidants for transforming aromatic aldehydes into their corresponding benzoate derivatives under mild conditions. This solvent- and metal-free approach offers a novel application for urea compounds in the synthesis of esters, showcasing their utility in green chemistry (Khosravi et al., 2017).

Alkylation and Acyl Migration

The alkylation of N-acetoxy-N-(benzofuran-2-yl)urea, involving the migration of the acetyl group, was investigated by Onuchina et al. (2007). This process, performed in the presence of sodium hydride, results in the formation of O-acetylisourea, highlighting the complex reactivity of urea derivatives under basic conditions (Onuchina et al., 2007).

Hindered Ureas as Isocyanate Precursors

Research by Hutchby et al. (2009) presented hindered trisubstituted ureas as masked isocyanates, which undergo acyl substitution with nucleophiles under neutral conditions. This work demonstrates the potential of urea compounds in the preparation of amine derivatives, offering a versatile tool for synthetic chemistry (Hutchby et al., 2009).

Microwave-Enhanced Synthesis of Ureas

Muccioli et al. (2003) described a new method for accessing benzhydryl-phenylureas through microwave irradiation. This approach underscores the efficiency of microwave techniques in promoting unexpected rearrangements and facilitating the synthesis of novel urea derivatives (Muccioli et al., 2003).

Antimicrobial Screening

Kumari, Mathada, Kumar, Suda, and Basavaraja (2019) focused on the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates. Their work contributes to the exploration of urea derivatives as potential antimicrobial agents, expanding the application of these compounds in medicinal chemistry (Kumari et al., 2019).

Propiedades

IUPAC Name |

1-benzhydryl-3-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-21(23-17-20-13-7-8-14-22(20)30-23)15-16-26-25(29)27-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,21,24,28H,15-16H2,(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAIDQXGDYEIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)

![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)

![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430443.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)